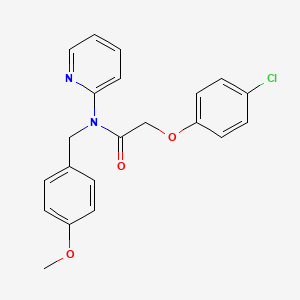![molecular formula C26H24FN3O B11343932 1-(2,6-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11343932.png)
1-(2,6-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperature, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
- 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
Uniqueness: The presence of the fluorine atom in 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE distinguishes it from its analogs with different halogen substitutions. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C26H24FN3O |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24FN3O/c1-17-8-7-9-18(2)25(17)30-16-20(14-24(30)31)26-28-22-12-5-6-13-23(22)29(26)15-19-10-3-4-11-21(19)27/h3-13,20H,14-16H2,1-2H3 |
InChI Key |
ICIUJKUCVMZMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11343853.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11343879.png)
![Methyl 2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11343885.png)
![Methyl 4-chloro-3-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11343900.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11343905.png)

![2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11343923.png)
![N-(3-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11343924.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11343934.png)
![2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11343936.png)
![4-chloro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11343939.png)
![3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11343941.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11343943.png)

